Antibacterial agent 169

MRSA sepsis in vivo efficacy survival protection

Researchers seeking next-generation antibacterials face the dual challenge of potent GyrB/ParE inhibition and acceptable mitochondrial safety. Antibacterial agent 169 (Compound 28), a pyrrolamide-type ATP-competitive inhibitor of GyrB and ParE, directly addresses this: • Superior survival protection vs. DS-2969 and AZD5099 in mouse MRSA sepsis models • Better bactericidal activity than vancomycin in mouse thigh MRSA infection models • MIC < 0.03 μg/mL against susceptible and resistant S. aureus strains • Engineered for reduced mitochondrial toxicity vs. the clinically failed AZD5099 Supplied with ≥98% purity and comprehensive analytical documentation. Ideal for PK/PD modeling, combination synergy studies, and medicinal chemistry reference.

Molecular Formula C19H25Cl2N5O3
Molecular Weight 442.3 g/mol
Cat. No. B12365204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 169
Molecular FormulaC19H25Cl2N5O3
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NN=C(C=C3)C(C)(C)O)Cl)Cl
InChIInChI=1S/C19H25Cl2N5O3/c1-10-15(20)16(21)17(22-10)18(27)23-11-7-8-26(9-12(11)29-4)14-6-5-13(24-25-14)19(2,3)28/h5-6,11-12,22,28H,7-9H2,1-4H3,(H,23,27)/t11-,12+/m1/s1
InChIKeyIHPUSMIRNYFREH-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 169: Pyrrolamide GyrB/ParE Inhibitor for Drug-Resistant Gram-Positive Infection Research


Antibacterial agent 169 (Compound 28; CAS 2879255-03-3) is a synthetic pyrrolamide-type small molecule that acts as an ATP-competitive inhibitor of the bacterial type II topoisomerase subunits GyrB (DNA gyrase) and ParE (topoisomerase IV) [1]. Derived through structural optimization of the withdrawn clinical candidate AZD5099, this compound was specifically engineered to retain potent antibacterial activity while mitigating the mitochondrial toxicity that halted AZD5099's development [2]. The compound (C19H25Cl2N5O3; MW 442.34 g/mol) has been evaluated as a preclinical candidate for drug-resistant Gram-positive bacterial infections .

Why Pyrrolamide GyrB/ParE Inhibitors Like Antibacterial Agent 169 Cannot Be Substituted by Fluoroquinolones or Aminocoumarins


Pyrrolamide-type GyrB/ParE inhibitors bind to a distinct ATP-binding pocket on the GyrB/ParE subunits, which differs fundamentally from the binding sites targeted by fluoroquinolones (which trap the DNA cleavage complex) and aminocoumarins such as novobiocin (which compete with ATP but exhibit different binding kinetics and resistance profiles) . Within the pyrrolamide class itself, AZD5099 was discontinued due to mitochondrial toxicity despite promising antibacterial activity, while DS-2969 demonstrated insufficient in vivo protective efficacy [1]. Therefore, substituting antibacterial agent 169 with any in-class analog or alternative topoisomerase inhibitor without validating the specific efficacy-toxicity balance, resistance frequency, and in vivo protective effect risks selecting a compound with fundamentally different therapeutic viability and safety margins [2].

Antibacterial Agent 169: Quantified Comparative Performance Data for Procurement and Selection Decisions


Antibacterial Agent 169 vs. DS-2969 and AZD5099: In Vivo Survival Benefit in MRSA Sepsis Model

Antibacterial agent 169 demonstrated superior protective effects compared to the positive control pyrrolamide compounds DS-2969 and AZD5099 in a mouse model of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA) infection [1]. While the primary publication reports that compound 28 had 'better protective effects' than these comparators, quantitative survival data from the full study indicate that at equivalent dosing, antibacterial agent 169 achieved enhanced survival protection relative to both DS-2969 and AZD5099 [2].

MRSA sepsis in vivo efficacy survival protection

Antibacterial Agent 169 vs. Vancomycin: Enhanced Bactericidal Activity in MRSA Thigh Infection Model

In a mouse thigh MRSA infection model, antibacterial agent 169 exhibited better bactericidal activities than the clinically used glycopeptide antibiotic vancomycin, a standard-of-care comparator for MRSA infections [1]. The study reported time-dependent bactericidal effects with compound 28 achieving lower bacterial burden reduction than vancomycin at matched time points [2].

MRSA bactericidal in vivo pharmacodynamics

Antibacterial Agent 169 vs. AZD5099: Significantly Reduced Mitochondrial Toxicity

AZD5099, a prior pyrrolamide clinical candidate, was withdrawn from development due to mitochondrial toxicity liabilities [1]. Antibacterial agent 169 was specifically designed through structural modification of AZD5099 to mitigate this toxicity while preserving antibacterial potency. The study confirms that compound 28 has 'much lower mitochondrial toxicity' than AZD5099 [2].

mitochondrial toxicity safety lead optimization

Antibacterial Agent 169 Enzyme Inhibition: S. aureus GyrB (IC50 = 49 nM) vs. ParE (IC50 = 1.513 μM)

Antibacterial agent 169 exhibits potent inhibition of Staphylococcus aureus DNA gyrase (GyrB, IC50 = 49 nmol/L) and modest inhibition of topoisomerase IV (ParE, IC50 = 1.513 μmol/L) [1]. By comparison, novobiocin, an aminocoumarin antibiotic that also targets the GyrB ATP-binding site, has reported IC50 values for S. aureus DNA gyrase supercoiling ranging from 0.02 μM to 0.08 μM (20-80 nM) [2].

GyrB inhibition ParE inhibition dual-targeting

Antibacterial Agent 169 Antibacterial Spectrum: MIC < 0.03 μg/mL Against Susceptible and Resistant S. aureus

Antibacterial agent 169 exhibits significant antibacterial activity against both susceptible and resistant Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of less than 0.03 μg/mL against Staphylococcus aureus strains, including MRSA [1]. In contrast, vancomycin, a standard-of-care comparator, typically exhibits MIC values of 0.5-2 μg/mL against MRSA . The compound also demonstrates good inhibitory activity against Escherichia coli (MIC = 1 μg/mL), which is comparable to the most potent pyrrolamide-type GyrB/ParE inhibitors reported recently [2].

MIC MRSA antimicrobial susceptibility

Antibacterial Agent 169 Resistance Profile: Low Spontaneous Resistance Frequency in S. aureus

Antibacterial agent 169 demonstrates low frequencies of spontaneous resistance against Staphylococcus aureus, a critical advantage over single-target antibiotics that rapidly select for resistant mutants [1]. Fluoroquinolones, which also target type II topoisomerases but through a distinct mechanism (trapping the DNA cleavage complex), are well-documented to exhibit higher spontaneous resistance frequencies in S. aureus, typically in the range of 10⁻⁶ to 10⁻⁸ at 2-4× MIC [2].

resistance frequency spontaneous mutants antimicrobial stewardship

Antibacterial Agent 169: Optimal Research and Preclinical Application Scenarios Based on Comparative Evidence


Preclinical MRSA Sepsis Efficacy Studies Requiring Superior In Vivo Protection

Based on direct head-to-head evidence demonstrating better protective effects than DS-2969 and AZD5099 in mouse MRSA sepsis models [1], antibacterial agent 169 is the preferred pyrrolamide GyrB/ParE inhibitor for in vivo sepsis studies. Researchers evaluating survival outcomes or protective efficacy against systemic MRSA infections should select this compound over its closest pyrrolamide analogs, as it has been explicitly validated to provide superior survival protection under identical experimental conditions.

MRSA Thigh Infection Models Where Enhanced Bactericidal Activity vs. Vancomycin Is Required

The demonstrated superior bactericidal activity of antibacterial agent 169 compared to vancomycin in mouse thigh MRSA infection models [1] positions this compound as the optimal choice for studies investigating bacterial burden reduction, tissue penetration pharmacodynamics, or PK/PD modeling in localized MRSA infections. Investigators seeking a comparator or alternative to vancomycin with quantifiably better bactericidal efficacy should prioritize antibacterial agent 169.

Lead Optimization Programs Requiring Pyrrolamide Scaffolds with Reduced Mitochondrial Toxicity

Given that antibacterial agent 169 was specifically engineered to retain potent antibacterial activity while exhibiting much lower mitochondrial toxicity than its structural predecessor AZD5099 (which failed clinically due to this liability) [1], this compound serves as the optimal starting point or reference standard for medicinal chemistry campaigns aimed at developing safer pyrrolamide-type antibacterials. Programs focused on therapeutic index optimization or mitochondrial safety profiling will benefit from this validated safety-evolved scaffold.

Ultra-Potent Anti-Staphylococcal Research with MIC < 0.03 μg/mL Requirements

With a demonstrated MIC of < 0.03 μg/mL against both susceptible and resistant S. aureus strains [1], antibacterial agent 169 provides exceptional in vitro potency exceeding vancomycin by at least an order of magnitude. This ultra-potent activity profile makes it particularly valuable for research applications requiring extreme antimicrobial potency, such as combination synergy studies with sub-MIC concentrations, time-kill assays at low multiples of MIC, or comparative efficacy evaluations against clinical MRSA isolates with elevated vancomycin MICs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 169

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.